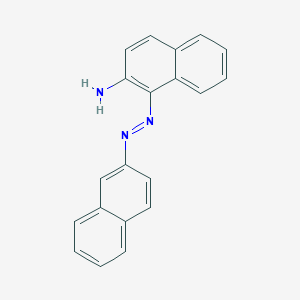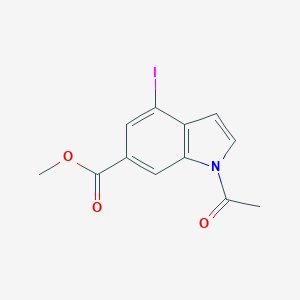![molecular formula C32H25N3O2S2 B283072 3-Benzoyl-7-(4-methylbenzylidene)-1-(4-methylphenyl)-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one](/img/structure/B283072.png)
3-Benzoyl-7-(4-methylbenzylidene)-1-(4-methylphenyl)-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Benzoyl-7-(4-methylbenzylidene)-1-(4-methylphenyl)-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one is a chemical compound that has been studied for its potential applications in scientific research. This compound belongs to the class of spirocyclic compounds, which are known for their unique structural features and diverse biological activities.
Mécanisme D'action
The mechanism of action of 3-Benzoyl-7-(4-methylbenzylidene)-1-(4-methylphenyl)-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one is not fully understood. However, research has shown that this compound may work by inhibiting certain enzymes and signaling pathways that are involved in inflammation, oxidative stress, and cancer cell growth.
Biochemical and Physiological Effects:
Studies on 3-Benzoyl-7-(4-methylbenzylidene)-1-(4-methylphenyl)-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one have shown that it can have significant biochemical and physiological effects. This compound has been shown to reduce inflammation, scavenge free radicals, and inhibit the growth of cancer cells. It has also been shown to have a positive effect on glucose metabolism and insulin sensitivity.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 3-Benzoyl-7-(4-methylbenzylidene)-1-(4-methylphenyl)-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one in lab experiments include its diverse range of biological activities and its potential applications in various scientific fields. However, limitations include the complex synthesis process and the need for expertise in organic chemistry.
Orientations Futures
There are several future directions for research on 3-Benzoyl-7-(4-methylbenzylidene)-1-(4-methylphenyl)-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one. These include:
1. Further studies on the mechanism of action of this compound and its potential applications in the treatment of various diseases.
2. Development of more efficient and cost-effective methods for synthesizing this compound.
3. Investigation of the potential toxic effects of this compound and its safety for use in humans.
4. Studies on the pharmacokinetics and pharmacodynamics of this compound to determine its optimal dosage and administration route.
5. Exploration of the potential applications of this compound in drug delivery systems and nanotechnology.
Conclusion:
In conclusion, 3-Benzoyl-7-(4-methylbenzylidene)-1-(4-methylphenyl)-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one is a chemical compound with diverse biological activities and potential applications in various scientific fields. Further research is needed to fully understand its mechanism of action and potential applications in the treatment of various diseases.
Méthodes De Synthèse
The synthesis of 3-Benzoyl-7-(4-methylbenzylidene)-1-(4-methylphenyl)-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one involves a multi-step process that requires expertise in organic synthesis. The most commonly used method for synthesizing this compound involves the reaction of 2-aminothiophenol with 4-methylbenzaldehyde and benzoyl chloride in the presence of a base catalyst. The resulting intermediate is then reacted with 4-methylacetophenone and phenyl isothiocyanate to form the final product.
Applications De Recherche Scientifique
Research on 3-Benzoyl-7-(4-methylbenzylidene)-1-(4-methylphenyl)-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one has shown its potential applications in various scientific fields. This compound has been studied for its anti-inflammatory, antioxidant, and antimicrobial properties. It has also shown promising results in the treatment of cancer, diabetes, and other diseases.
Propriétés
Formule moléculaire |
C32H25N3O2S2 |
|---|---|
Poids moléculaire |
547.7 g/mol |
Nom IUPAC |
(7E)-2-benzoyl-4-(4-methylphenyl)-7-[(4-methylphenyl)methylidene]-9-phenyl-1,6-dithia-3,4,9-triazaspiro[4.4]non-2-en-8-one |
InChI |
InChI=1S/C32H25N3O2S2/c1-22-13-17-24(18-14-22)21-28-31(37)34(26-11-7-4-8-12-26)32(38-28)35(27-19-15-23(2)16-20-27)33-30(39-32)29(36)25-9-5-3-6-10-25/h3-21H,1-2H3/b28-21+ |
Clé InChI |
FIQZPXRXOOWXDT-SGWCAAJKSA-N |
SMILES isomérique |
CC1=CC=C(C=C1)/C=C/2\C(=O)N(C3(S2)N(N=C(S3)C(=O)C4=CC=CC=C4)C5=CC=C(C=C5)C)C6=CC=CC=C6 |
SMILES |
CC1=CC=C(C=C1)C=C2C(=O)N(C3(S2)N(N=C(S3)C(=O)C4=CC=CC=C4)C5=CC=C(C=C5)C)C6=CC=CC=C6 |
SMILES canonique |
CC1=CC=C(C=C1)C=C2C(=O)N(C3(S2)N(N=C(S3)C(=O)C4=CC=CC=C4)C5=CC=C(C=C5)C)C6=CC=CC=C6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-[(1-Bromo-2-naphthyl)diazenyl]phenyl methyl ether](/img/structure/B282992.png)

![1-Chloro-4-methyl-2-{[(2-nitrophenyl)sulfanyl]amino}benzene](/img/structure/B282997.png)

![1-[(3-Chloroanilino)sulfanyl]-2-nitrobenzene](/img/structure/B283000.png)

![N-[1-benzyl-2-(1H-imidazol-1-yl)-2-oxoethyl]-N-tritylamine](/img/structure/B283003.png)
![N-[1-(1H-imidazol-1-ylcarbonyl)-2-methylbutyl]-N-tritylamine](/img/structure/B283004.png)
![N-{2-[(1-phenylethylidene)amino]phenyl}methanesulfonamide](/img/structure/B283006.png)
![N-{2-[(diphenylmethylene)amino]phenyl}methanesulfonamide](/img/structure/B283007.png)
![4-[(Z)-2-(4-hydroxyanilino)ethenyl]iminocyclohexa-2,5-dien-1-one](/img/structure/B283011.png)
![N-[1-methyl-3-(1-naphthylimino)butylidene]naphthalen-1-amine](/img/structure/B283012.png)
![2-({2-[(2-Cyanophenyl)imino]-1,2-diphenylethylidene}amino)benzonitrile](/img/structure/B283013.png)